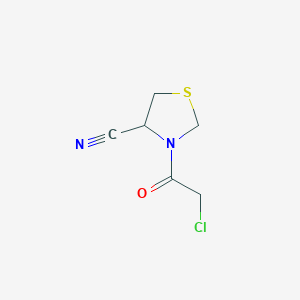
(R)-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile is a chiral compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile typically involves the reaction of a thiazolidine derivative with a chloroacetylating agent. The reaction conditions may include the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides, while substitution could result in various thiazolidine derivatives.
科学研究应用
Chemistry
In chemistry, ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Biologically, thiazolidine derivatives have been studied for their potential antimicrobial, antifungal, and antiviral activities. This compound could be explored for similar applications.
Medicine
In medicinal chemistry, thiazolidine derivatives are investigated for their potential as therapeutic agents. They may exhibit anti-inflammatory, antidiabetic, or anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile would depend on its specific biological target. Generally, thiazolidine derivatives can interact with enzymes or receptors, modulating their activity. The chloroacetyl group may also play a role in the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.
2-Chloroacetylthiazole: Another chloroacetylated thiazole derivative with potential biological activities.
Uniqueness
®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile is unique due to its specific substitution pattern and chiral nature
属性
CAS 编号 |
613267-16-6 |
|---|---|
分子式 |
C6H7ClN2OS |
分子量 |
190.65 g/mol |
IUPAC 名称 |
3-(2-chloroacetyl)-1,3-thiazolidine-4-carbonitrile |
InChI |
InChI=1S/C6H7ClN2OS/c7-1-6(10)9-4-11-3-5(9)2-8/h5H,1,3-4H2 |
InChI 键 |
WPMZIZVPJORINX-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(CS1)C(=O)CCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)
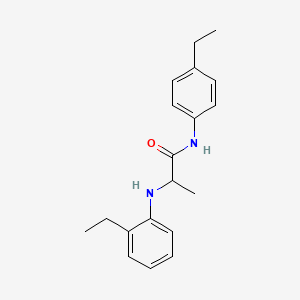
![(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione](/img/structure/B14148397.png)
![Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate](/img/structure/B14148401.png)

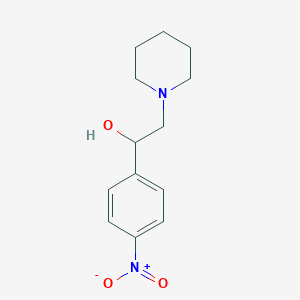
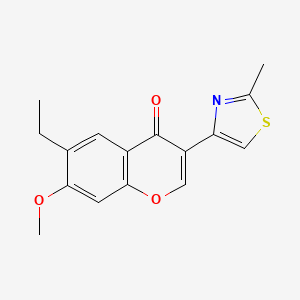

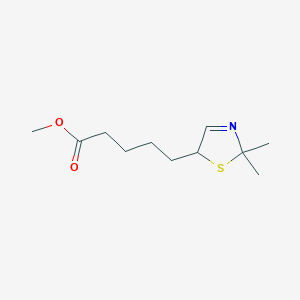
![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
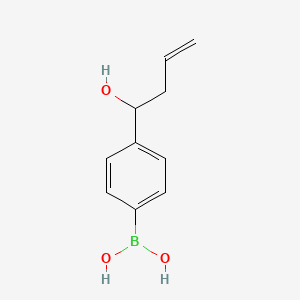
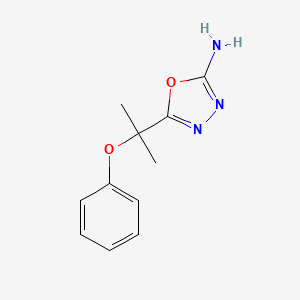
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
